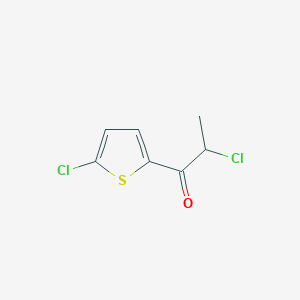
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H6Cl2OS It is a chlorinated derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one typically involves the chlorination of 1-(5-chlorothiophen-2-yl)propan-1-one. One common method is the reaction of 1-(5-chlorothiophen-2-yl)propan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(5-chlorothiophen-2-yl)propan-1-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of 2-chloro-1-(5-chlorothiophen-2-yl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(5-chlorothiophen-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological systems and potential biological activity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The compound’s chlorinated thiophene ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: A structurally similar compound with a shorter carbon chain.
1-(5-Chlorothiophen-2-yl)propan-1-one: The non-chlorinated precursor of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one.
2-Chloro-1-(5-chlorothiophen-2-yl)ethanol: The reduced form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and the thiophene ring enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
329076-93-9 |
|---|---|
Fórmula molecular |
C7H6Cl2OS |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
2-chloro-1-(5-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Cl2OS/c1-4(8)7(10)5-2-3-6(9)11-5/h2-4H,1H3 |
Clave InChI |
RAMGXZHZPXADNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(S1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


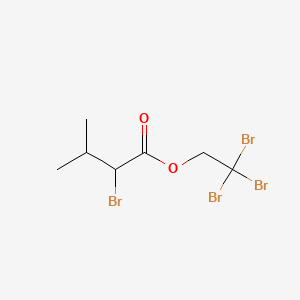
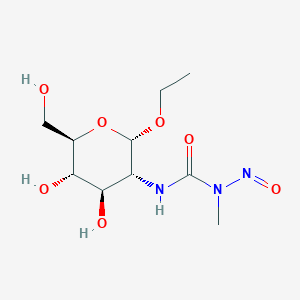

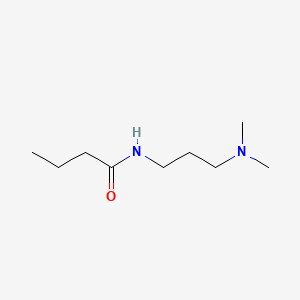

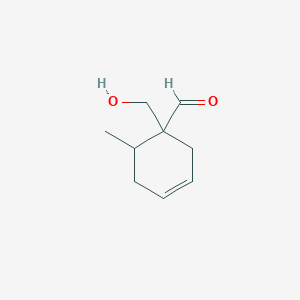

![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
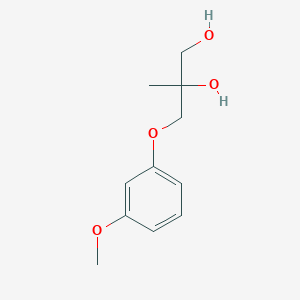

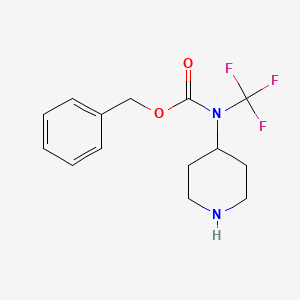
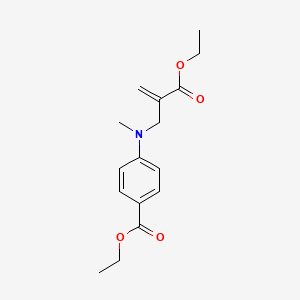
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)

